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molecular formula C9H8F3NO2 B8575930 N-[2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylidene]hydroxylamine CAS No. 83163-75-1

N-[2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylidene]hydroxylamine

Cat. No. B8575930
M. Wt: 219.16 g/mol
InChI Key: GTIRHANHGLHLIQ-UHFFFAOYSA-N
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Patent
US06512020B1

Procedure details

35 g (124 mmol) of 2,2,2-trifluoro-1-(4-phenoxyphenyl)-ethanone oxime (mixture of E- and Z-isomers) prepared according to the method described in example 80.1 is dissolved in 300 ml of methylene chloride. To the solution is added 1.1 ml of conc. HCl and stirred at room temperature for 4.5 hours. The reaction mixture is washed with water and brine, dried over MgSO4, and concentrated, yielding 33.4 g of 2,2,2-trifluoro-1-(4-methoxyphenyl)-ethanone oxime (single isomer) as a white solid. The structure is confirmed by the 1H-NMR spectrum (CDCl3). δ [ppm]: 7.00-7.12 (m, 4H), 7.19 (t, 1H), 7.39 (t, 2H), 7.57 (d, 2H), 8.95 (s, 1H).
Name
2,2,2-trifluoro-1-(4-phenoxyphenyl)-ethanone oxime
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[C:3]([C:6]1[CH:11]=[CH:10][C:9]([O:12][C:13]2C=CC=CC=2)=[CH:8][CH:7]=1)=[N:4][OH:5].Cl>C(Cl)Cl>[F:1][C:2]([F:19])([F:20])[C:3]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)=[N:4][OH:5]

Inputs

Step One
Name
2,2,2-trifluoro-1-(4-phenoxyphenyl)-ethanone oxime
Quantity
35 g
Type
reactant
Smiles
FC(C(=NO)C1=CC=C(C=C1)OC1=CC=CC=C1)(F)F
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture is washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
FC(C(=NO)C1=CC=C(C=C1)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 33.4 g
YIELD: CALCULATEDPERCENTYIELD 122.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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